(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane

Descripción

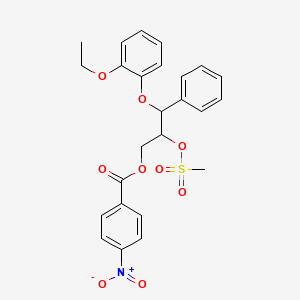

This compound is a multifunctional organic molecule featuring a central propane backbone substituted with four distinct moieties:

- 2-Ethoxyphenoxy group: Aromatic ether with an ethoxy substituent at the ortho position.

- 4-Nitrobenzoyloxy group: A nitro-substituted benzoyl ester, contributing to electron-withdrawing effects.

- Phenyl group: Aromatic substituent at the 3-position, influencing steric and electronic properties.

The stereochemistry (2RS,3RS) indicates a racemic mixture at both chiral centers, which may impact its reactivity, biological activity, and crystallographic behavior.

Propiedades

IUPAC Name |

[3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO9S/c1-3-32-21-11-7-8-12-22(21)34-24(18-9-5-4-6-10-18)23(35-36(2,30)31)17-33-25(27)19-13-15-20(16-14-19)26(28)29/h4-16,23-24H,3,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHNDUASQGQRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the various functional groups. Common synthetic routes may include:

Nucleophilic substitution reactions: to introduce the ethoxy and phenoxy groups.

Esterification reactions: to form the nitrobenzoyloxy group.

Sulfonation reactions: to introduce the methanesulfonyloxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Análisis De Reacciones Químicas

Types of Reactions

The compound “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” can undergo various chemical reactions, including:

Oxidation: The phenyl and ethoxy groups can be oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methanesulfonyloxy group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of new substituted compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical agents. Notably, it plays a role in the production of Reboxetine, a norepinephrine reuptake inhibitor used to treat depression. The compound's structure allows for modifications that can enhance the pharmacological properties of resultant drugs.

Chiral Reagents

The compound serves as a chiral building block in asymmetric synthesis. Its chirality is essential for creating enantiomerically pure compounds, which are crucial in pharmaceuticals to ensure efficacy and minimize side effects. The ability to produce specific stereoisomers can significantly impact drug performance and safety.

Chemical Synthesis

In the field of organic chemistry, (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane can be utilized as a versatile reagent for various synthetic pathways. Its functional groups enable it to participate in nucleophilic substitutions and coupling reactions, making it valuable for constructing complex molecular architectures.

Case Study 1: Synthesis of Reboxetine

Research has demonstrated that this compound can be effectively utilized as an intermediate in synthesizing Reboxetine. The process involves several steps where this compound undergoes transformations that lead to the final active pharmaceutical ingredient (API) .

Case Study 2: Asymmetric Synthesis Applications

In studies focusing on asymmetric synthesis, this compound has been shown to facilitate the creation of various chiral centers in target molecules. Its use has been documented in several publications where researchers have successfully synthesized novel compounds with desired stereochemistry using this reagent .

Mecanismo De Acción

The mechanism of action of “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Compound A : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (from )

- Key differences :

- Core structure : Triazole ring vs. propane backbone.

- Functional groups : Sulfonylphenyl and difluorophenyl substituents vs. nitrobenzoyloxy and methanesulfonyloxy groups.

- Reactivity : The triazole-thioether linkage in Compound A may confer greater stability under acidic conditions compared to the sulfonate ester in the target compound .

Compound B : 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (from )

- Key differences :

- Complexity : Compound B includes a nucleoside-like scaffold with protective groups (e.g., tert-butyldimethylsilyl), whereas the target compound lacks such protecting strategies.

- Stereochemical control : Compound B exhibits defined stereochemistry (2R,3R,4R,5R), contrasting with the racemic nature of the target compound .

Research Findings and Limitations

- Crystallographic Challenges : The racemic nature of the target compound complicates single-crystal growth, necessitating advanced software like SHELXL or WinGX () for structural refinement.

- Synthetic Hurdles : Steric hindrance from the phenyl and 4-nitrobenzoyloxy groups may reduce reaction yields compared to less hindered analogues (e.g., Compound A) .

Notes

- The evidence lacks direct experimental data for the target compound, requiring extrapolation from structural analogues.

- Software tools like ORTEP-3 () and SHELX () are critical for modeling and validating such complex structures.

- Further research is needed to explore the synthetic optimization, stereochemical resolution, and biological profiling of the target compound.

Actividad Biológica

(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane, commonly referred to by its CAS number 98854-88-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H23N1O7S1

- Molecular Weight : 437.44 g/mol

- Melting Point : 89-90°C

- Solubility : Soluble in dichloromethane and ethyl acetate .

The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the methanesulfonyloxy and nitrobenzoyloxy groups are believed to enhance its reactivity and binding affinity to specific enzymes or receptors.

Potential Mechanisms:

- Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents, particularly in combating antibiotic-resistant strains .

Anti-inflammatory Properties

In addition to antimicrobial effects, the compound has shown promise in reducing inflammation in various animal models. A study conducted on mice with induced inflammation reported a significant reduction in inflammatory markers following treatment with the compound.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the efficacy of this compound against multi-drug resistant bacteria. The results indicated that it could serve as a potential lead compound for further development into a therapeutic agent. -

Inflammation Model Study :

An experimental model assessed the anti-inflammatory effects of the compound in rats. Results showed a marked decrease in paw edema compared to control groups, suggesting its potential utility in treating inflammatory diseases.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A stepwise approach is recommended due to the compound’s complexity. First, introduce the 4-nitrobenzoyloxy group via esterification under anhydrous conditions (e.g., using DCC/DMAP catalysis). Next, install the methanesulfonyloxy group via nucleophilic substitution with mesyl chloride in the presence of a base (e.g., triethylamine). Finally, the ethoxyphenoxy and phenyl groups can be introduced through Suzuki-Miyaura coupling or Ullmann-type reactions, depending on the substituent’s electronic profile. Monitor reaction progress using HPLC or TLC with UV visualization .

Q. How can the stereochemical configuration at the 2RS,3RS positions be confirmed?

X-ray crystallography is the gold standard for absolute stereochemical assignment. If single crystals are unavailable, use 2D NMR techniques (e.g., NOESY or ROESY) to analyze spatial proximities between protons. For example, cross-peaks between the methanesulfonyloxy group and adjacent phenyl protons can confirm relative configurations. Compare experimental NMR chemical shifts with DFT-calculated values for further validation .

Q. What analytical methods are critical for purity assessment?

High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify impurities. For chiral purity, use chiral stationary-phase HPLC with a cellulose-based column and polarimetric detection. Differential scanning calorimetry (DSC) can identify polymorphic forms if applicable .

Advanced Research Questions

Q. How can competing reaction pathways during nitrobenzoyloxy group installation be mitigated?

The electron-withdrawing nitro group may deactivate the aromatic ring, necessitating electrophilic substitution under strongly acidic conditions (e.g., HSO/HNO). Alternatively, employ Friedel-Crafts acylation with a nitrobenzoyl chloride derivative and Lewis acids like AlCl. To suppress side reactions (e.g., sulfonation), use low temperatures (0–5°C) and stoichiometric control. Kinetic studies via in situ IR spectroscopy can optimize reaction parameters .

Q. What mechanistic insights explain the stability of the methanesulfonyloxy group under basic conditions?

The mesyl group’s stability arises from its strong electron-withdrawing nature, which reduces nucleophilic attack. However, in strongly basic media (pH > 10), hydrolysis may occur via an S2 mechanism. To assess stability, conduct accelerated degradation studies (40°C, 75% relative humidity) and monitor degradation products using LC-MS. Stabilizers like antioxidants (e.g., BHT) or buffering agents (e.g., phosphate) can extend shelf life .

Q. How can conflicting NMR data for diastereomers be resolved?

Diastereomers often exhibit overlapping signals in NMR. Use NMR if fluorinated analogs are synthesized, as fluorine’s high sensitivity to stereochemical environment provides distinct peaks. For non-fluorinated systems, variable-temperature NMR (VT-NMR) can separate broadened signals. Computational tools like Gaussian or ADF software can simulate NMR spectra for each diastereomer and match experimental data .

Q. What catalytic systems are effective for introducing the ethoxyphenoxy moiety?

Copper(I)-catalyzed Ullmann coupling between aryl halides and phenols is reliable for forming diaryl ethers. For higher yields, use chelating ligands like 1,10-phenanthroline and CsCO as a base in DMF at 110°C. Alternatively, palladium-catalyzed C–O coupling (e.g., Buchwald-Hartwig conditions) with Xantphos ligands improves selectivity for sterically hindered substrates .

Data Contradiction and Optimization

Q. How to address discrepancies between theoretical and experimental yields in multistep synthesis?

Perform mass balance analysis at each step to identify unaccounted intermediates or side products. For example, if the nitrobenzoyloxy installation step shows low yield, check for competing nitration or oxidation byproducts via LC-MS. Optimize quenching and workup procedures—e.g., use aqueous NaHCO to neutralize excess acid and prevent ester hydrolysis .

Q. What strategies improve regioselectivity in phenyl group functionalization?

Directed ortho-metalation (DoM) with directing groups (e.g., sulfonamides) enables precise C–H activation. For meta-selective functionalization, employ transient directing groups or leverage steric effects with bulky substituents. Computational modeling (e.g., DFT-based Fukui function analysis) can predict reactive sites and guide experimental design .

Safety and Handling

Q. What precautions are necessary for handling this compound’s nitro and sulfonyl groups?

Nitro groups pose explosion risks under friction or heat. Store the compound in a flame-resistant cabinet at –20°C. Methanesulfonyloxy derivatives may release toxic SO upon decomposition. Use a fume hood, nitrile gloves, and full-face protection during synthesis. For spill cleanup, adsorb with vermiculite and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.